

# plausible degradation structures Ixazomib

## Impurity 1 LC-QTOF-MS/MS

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### Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

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## Ixazomib Degradation Pathways and Identified Impurities

The following table summarizes the key information from a forced degradation study of Ixazomib, which identified the main degradation products and their formation pathways [1]:

Impurity / Pathway	Description / Proposed Structure	Key Mass Spectrometry Data	Formation Condition
<b>Principal Pathways</b>	Oxidative deboronation; Hydrolysis of the amide bond [1].	Not specified in detail.	Alkaline, oxidative, and photolytic conditions [1].
<b>Impurity A</b>	One of the main degradation products; chemical standard was prepared [1].	Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 µg/mL [1].	Not specified individually.
<b>Impurity B</b>	One of the main degradation products; chemical standard was prepared [1].	Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 µg/mL [1].	Not specified individually.

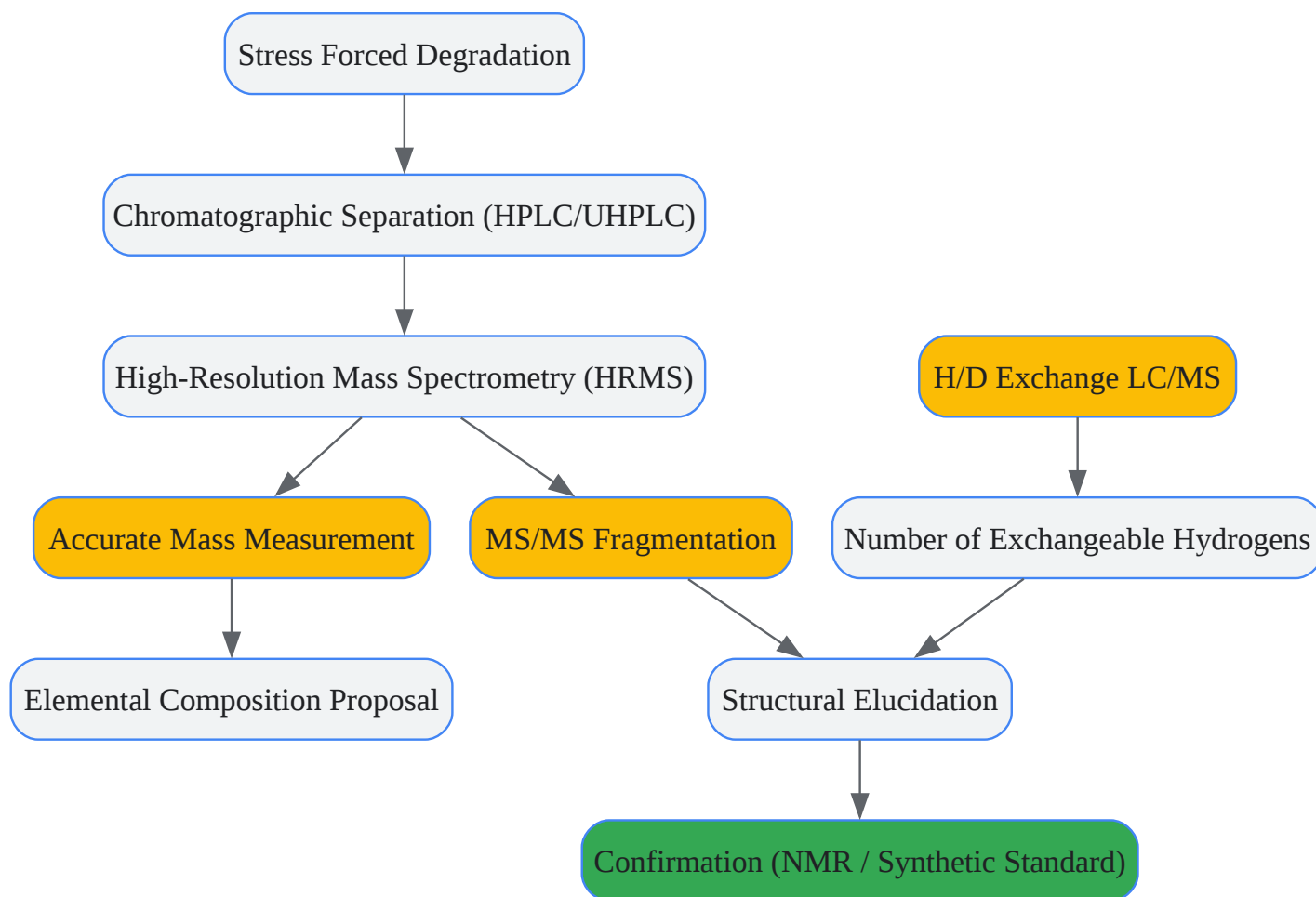
Impurity / Pathway	Description / Proposed Structure	Key Mass Spectrometry Data	Formation Condition
Impurity C	One of the main degradation products; chemical standard was prepared [1].	Part of a validated UHPLC-UV assay within a concentration range of 1.25-60.00 µg/mL [1].	Not specified individually.

The same study developed a **rapid UHPLC-UV assay** for Ixazomib and its degradation products, validating it for simultaneous quantification. The method was applied to study the drug's stability, revealing that Ixazomib in solution is [1]:

- Relatively stable in neutral and acidic environments.
- Less stable, with accelerated decomposition, at higher pH.
- Sensitive to oxidants and light.

## Methodology for Degradant Identification

The general workflow for identifying and characterizing degradation products, as applied to Ixazomib and other pharmaceuticals, involves several key stages and advanced techniques [1] [2] [3]. The diagram below outlines the core experimental workflow.



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The key analytical techniques in this workflow are:

- **High-Resolution Mass Spectrometry (HRMS):** This is crucial for determining the exact mass of degradation products with high accuracy (often within 5 ppm). This accurate mass measurement allows for the proposal of a definitive elemental composition for the impurity [2] [3] [4].
- **Tandem Mass Spectrometry (MS/MS):** This technique fragments the molecular ion of the degradant. Interpreting the fragmentation pattern provides vital clues about the molecular structure and helps locate the site of degradation within the molecule [2].
- **On-line H/D Exchange LC/MS:** This method uses deuterated mobile phases to measure how many "exchangeable" hydrogen atoms (those attached to O, N, or S) are in a molecule. This information helps distinguish between different possible isomeric structures that might have the same elemental composition [2].

## How to Proceed with Identifying "Impurity 1"

While the exact structure of "Impurity 1" is not provided in the search results, you can take the following steps to identify it:

- **Consult the Primary Source:** The most direct information is likely in the full text of the original research paper [1]. The authors typically provide detailed structural characterization data, including proposed fragmentation schemes for each impurity in the supplementary information.
- **Compare with Available Impurity Standards:** The study mentions that chemical standards for the main degradation products (Impurities A, B, and C) were prepared [1]. "Impurity 1" in your context may correspond to one of these. Commercial suppliers also offer various Ixazomib impurities, which can be used for co-injection experiments to confirm identity [5].
- **Apply the Analytical Workflow:** Using the HRMS and MS/MS data you have for "Impurity 1," you can follow the standard methodology outlined above: determine its elemental composition, identify its fragment ions, and propose a structure that is consistent with Ixazomib's known degradation pathways.

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